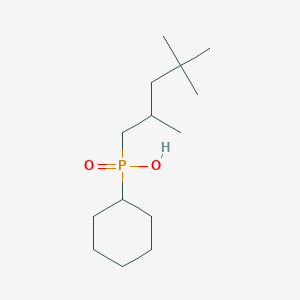![molecular formula C18H38NO3P B14420592 Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate CAS No. 83242-93-7](/img/structure/B14420592.png)
Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate is a synthetic organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity. It is particularly noted for its role in organic synthesis and as a reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate typically involves a multi-step process. The initial step often includes the preparation of the hexylphosphinate backbone, followed by the introduction of the diethylamino and oxoethyl groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Typical conditions involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the hexylphosphinate backbone provides stability and facilitates the compound’s reactivity. The pathways involved often include the modulation of enzymatic activity and the alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use as a UV filter in sunscreens.
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate: Another UV filter with similar applications but different chemical properties.
The uniqueness of this compound lies in its versatility and stability, making it suitable for a broader range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
83242-93-7 |
|---|---|
Molekularformel |
C18H38NO3P |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-[hexoxy(hexyl)phosphoryl]acetamide |
InChI |
InChI=1S/C18H38NO3P/c1-5-9-11-13-15-22-23(21,16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 |
InChI-Schlüssel |
ZAVWQZHKRBWTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(CCCCCC)CC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


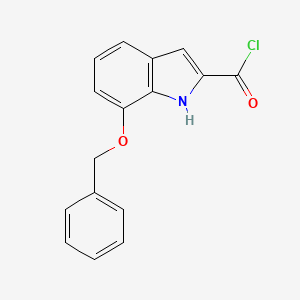

![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)

![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
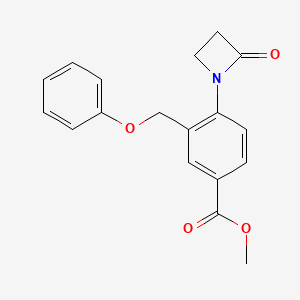
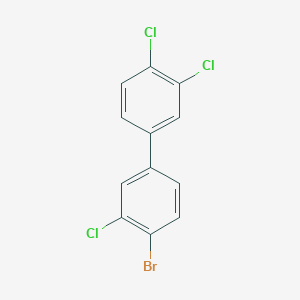
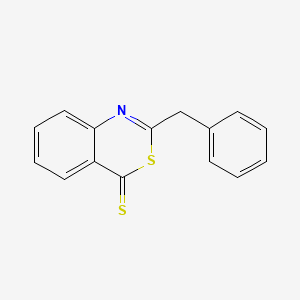
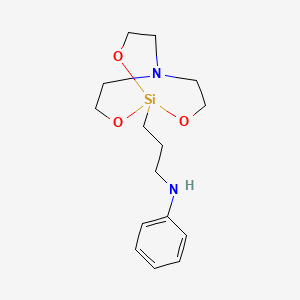
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)


